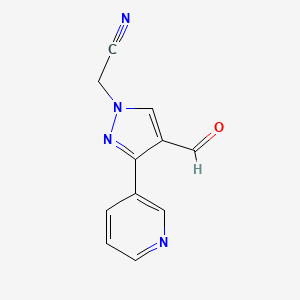

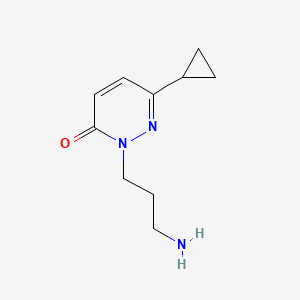

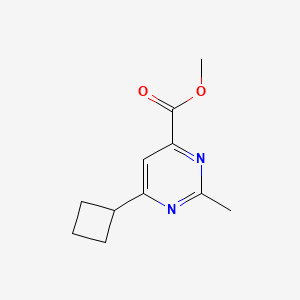

2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Übersicht

Beschreibung

APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching of organic films to metal oxides such as silica and titania .

Synthesis Analysis

APTES has been used in the synthesis of various materials. For instance, it has been used in the synthesis of Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . It has also been used in the synthesis of silica nanoparticles .Molecular Structure Analysis

The molecular structure of APTES includes both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis .Chemical Reactions Analysis

APTES has been used in various chemical reactions. For example, it has been used in the condensation reaction with carbonyl group for the synthesis of compounds possessing azomethine moiety .Physical And Chemical Properties Analysis

APTES has a density of 0.946 g/mL at 25 °C (lit.) and a boiling point of 217 °C/760 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen

Surface Modification of Metal Oxide Nanoparticles

The compound is used extensively as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of the amine group enhances their dispersibility, which is crucial for various applications including electrochemical sensors, catalysts, and Pickering emulsions .

Biomedical Applications

In the biomedical field, the compound’s ability to act as a linkage for organic, inorganic, or biochemical attachments is essential. It facilitates drug delivery, contaminants removal, catalyst immobilization, and medical imaging. This versatility makes it a valuable asset in developing new therapeutic and diagnostic tools .

Affinity Chromatography

As an adsorbent, this compound is instrumental in affinity chromatography. It helps in the preparation of positively charged slides that are suitable for various immunohistochemical and in situ hybridization procedures, thereby playing a significant role in the analysis and separation of biomolecules .

Adhesives and Sealant Chemicals

The compound’s chemical structure allows it to be used in the formation of adhesives and sealant chemicals. These applications are important for creating strong bonds and seals in various industrial and manufacturing processes .

Paint Additives and Coating Additives

It serves as a paint and coating additive, enhancing the properties of paints and coatings. This includes improving adhesion, resistance to environmental factors, and longevity of the paint or coating applied to different surfaces .

Silylation Reagent for Coating Glass and Silica Surfaces

The compound is utilized as a silylation reagent for coating glass and silica surfaces. This application is particularly relevant in the production of specialized glassware and silica-based materials that require specific surface properties .

Crosslinking and Immobilization of Proteins and Other Molecules

It is also used to crosslink and immobilize proteins and other molecules. This is crucial in various research and industrial processes where the stability and functionality of proteins and molecules need to be maintained .

Formation of Aminopropyl Derivative of Glass

Lastly, the compound is useful in the formation of the aminopropyl derivative of glass. This derivative is significant in the development of new glass materials with enhanced characteristics for scientific and industrial applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-aminopropyl)-6-cyclopropylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-6-1-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESPBGIUVGGTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

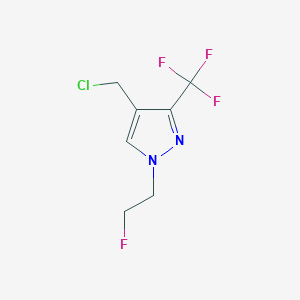

![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)